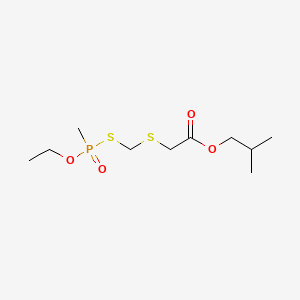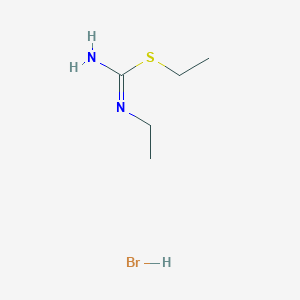
ethyl N'-ethylcarbamimidothioate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N’-ethylcarbamimidothioate;hydrobromide is a chemical compound with the molecular formula C5H12N2S·HBr. It is a derivative of carbamimidothioic acid and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N’-ethylcarbamimidothioate;hydrobromide typically involves the reaction of ethyl carbamimidothioate with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C3H7N2S+HBr→C5H12N2S⋅HBr
Industrial Production Methods
In an industrial setting, the production of ethyl N’-ethylcarbamimidothioate;hydrobromide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N’-ethylcarbamimidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N’-ethylcarbamimidothioate;hydrobromide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In biochemical assays to study enzyme interactions and inhibition.
Medicine: As a potential therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N’-ethylcarbamimidothioate;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamimidothioate: A precursor in the synthesis of ethyl N’-ethylcarbamimidothioate;hydrobromide.
Methyl carbamimidothioate: Similar structure but with a methyl group instead of an ethyl group.
Propyl carbamimidothioate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Ethyl N’-ethylcarbamimidothioate;hydrobromide is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other carbamimidothioate derivatives. Its hydrobromide form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
52130-11-7 |
|---|---|
Molecular Formula |
C5H13BrN2S |
Molecular Weight |
213.14 g/mol |
IUPAC Name |
ethyl N'-ethylcarbamimidothioate;hydrobromide |
InChI |
InChI=1S/C5H12N2S.BrH/c1-3-7-5(6)8-4-2;/h3-4H2,1-2H3,(H2,6,7);1H |
InChI Key |
GKHPIMSWLLQUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)SCC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


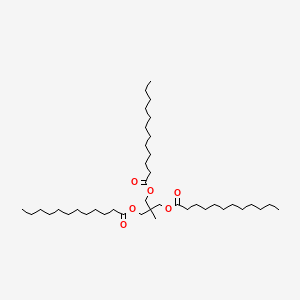
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)

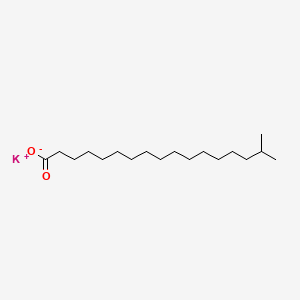


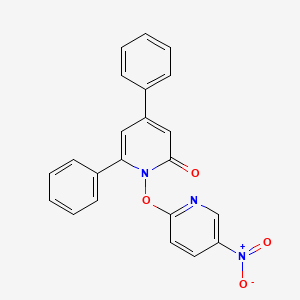
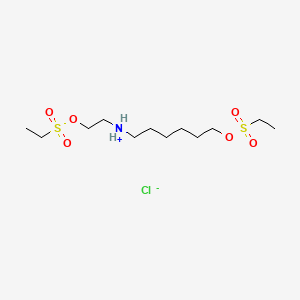

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
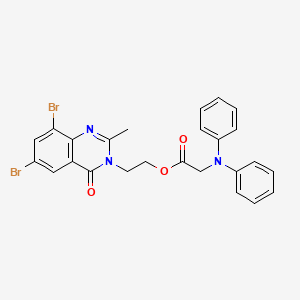
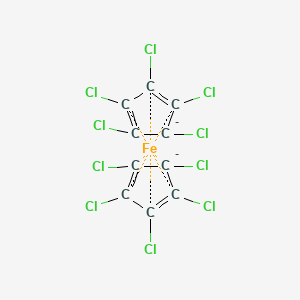
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
